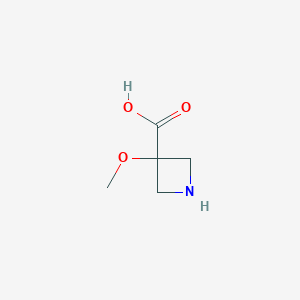

![molecular formula C8H10O B2521821 Spiro[3.4]oct-7-en-6-one CAS No. 50782-04-2](/img/structure/B2521821.png)

Spiro[3.4]oct-7-en-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

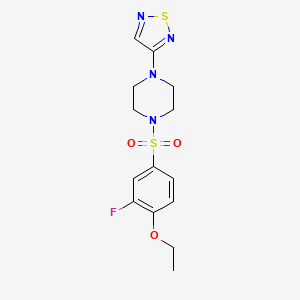

Spiro[3.4]oct-7-en-6-one is a bicyclic compound that contains a spiro carbon and an enone group. It has been studied extensively due to its unique structure and potential applications in various fields of research.4]oct-7-en-6-one.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

Spiro heterocycles, including Spiro[3.4]oct-7-en-6-one, possess unique structural features that make them highly sought-after targets in drug discovery. Researchers have explored their diverse biological and pharmacological activities. For instance, a spiro compound with a similar structure exhibited significant inhibition against various cancer cell lines . Further investigations into the potential therapeutic applications of Spiro[3.4]oct-7-en-6-one are warranted.

Multicomponent Synthesis and Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. Researchers have utilized microwave irradiation to accelerate reaction rates and improve yields. Recent advances in microwave-assisted multicomponent reactions have led to the synthesis of novel spiro heterocyclic compounds. These methods offer efficient routes to Spiro[3.4]oct-7-en-6-one derivatives, which can be further explored for their biological activities .

Stereoselective Synthesis and Structural Diversity

Spirocyclic compounds, including Spiro[3.4]oct-7-en-6-one, exhibit diverse stereochemical arrangements. Researchers have developed stereoselective approaches to form spirocyclic oxindoles with spiro-3- to 8-membered rings. Understanding the stereochemistry of Spiro[3.4]oct-7-en-6-one derivatives is crucial for designing bioactive molecules with specific properties .

Material Science and Chemical Synthesis

Spiro[3.4]oct-7-en-6-one can serve as a building block for the synthesis of novel materials. Its unique spirocyclic structure may contribute to the development of functional materials, such as sensors, catalysts, or polymers. Researchers continue to explore its applications in material science .

Coordination Chemistry and Bio-Organometallic Complexes

Considering the spirocyclic nature of Spiro[3.4]oct-7-en-6-one, it may serve as a ligand in coordination chemistry. Researchers have explored bio-organometallic complexes for cancer theragnostic purposes. Spiro-based ligands could enhance the stability and selectivity of metal complexes for imaging or therapy .

Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Sigma-Aldrich: Spiro[3.4]oct-7-en-6-one Stereoselective synthesis and applications of spirocyclic oxindoles

Eigenschaften

IUPAC Name |

spiro[3.4]oct-7-en-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-2-5-8(6-7)3-1-4-8/h2,5H,1,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVHNFOGYLVZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/no-structure.png)

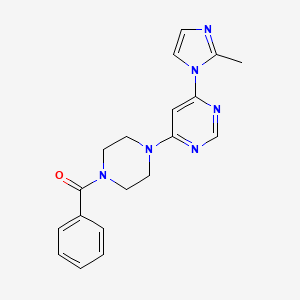

![Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)

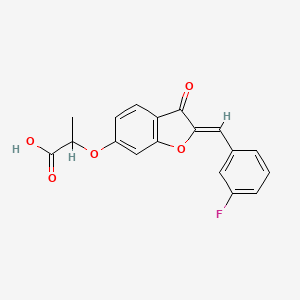

![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)

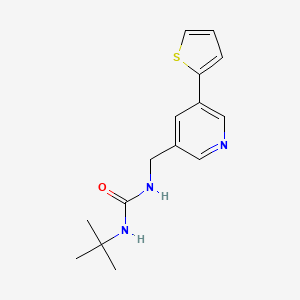

![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)

![(3-Chloro-4-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2521761.png)